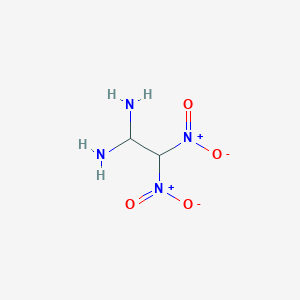
2,2-Dinitroethane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitroethane-1,1-diamine, also known as this compound, is a useful research compound. Its molecular formula is C2H6N4O4 and its molecular weight is 150.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
FOX-7 is characterized by a simple structure that features two geminal nitro groups (electron-withdrawing) and two amino groups (electron-donating), creating a push-pull effect . This electron distribution allows for intramolecular electron transfer reactions, which are typical for energetic materials. The compound exhibits multiple redox centers and has been studied for its thermochemical properties, solubility, and reactivity .
Applications in Explosives
- Energetic Material : FOX-7 is primarily recognized for its application as an explosive. Its stability and performance characteristics make it a suitable candidate for military and industrial applications. Studies have shown that FOX-7 possesses a high energy density and lower sensitivity compared to traditional explosives like TNT .
- Replacement for Traditional Explosives : Due to its favorable properties, FOX-7 is being investigated as a potential replacement for less stable explosives. Its reduced sensitivity enhances safety during handling and storage while maintaining explosive efficiency .
Applications in Materials Science
- Polymer Composites : Research has explored the incorporation of FOX-7 into polymer composites to enhance their mechanical properties and energy output. These composites can be utilized in various applications ranging from military ordnance to aerospace engineering .
- Thermal Stability Studies : The thermal decomposition pathways of FOX-7 have been studied extensively to understand its behavior under different conditions. This research is crucial for developing safer handling protocols and improving the design of explosive materials .
Analytical Chemistry Applications
- Spectroscopic Properties : FOX-7 has been subjected to various spectroscopic analyses (e.g., UV-Vis, IR) to elucidate its structural properties and reactivity patterns. These studies aid in the development of analytical methods for detecting and quantifying this compound in various matrices .
- Quantum Chemical Calculations : Computational chemistry techniques have been employed to predict the behavior of FOX-7 under different chemical environments, providing insights into its potential applications in designing new energetic materials .
Case Studies
Propriétés
Numéro CAS |
172602-37-8 |
|---|---|
Formule moléculaire |
C2H6N4O4 |
Poids moléculaire |
150.09 g/mol |
Nom IUPAC |
2,2-dinitroethane-1,1-diamine |
InChI |
InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2 |
Clé InChI |
CQUGMNZDMWRAAN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
SMILES canonique |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Synonymes |
1,1-Ethanediamine, 2,2-dinitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















